

Spectroscopic Profile of 3-(4-Methoxybenzoyl)propionic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(4-Methoxybenzoyl)propionic acid

Cat. No.: B1221775

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Methoxybenzoyl)propionic acid** (CAS No: 3153-44-4), a key intermediate in organic synthesis.^{[1][2]} The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The spectroscopic data for **3-(4-Methoxybenzoyl)propionic acid** ($C_{11}H_{12}O_4$, Molecular Weight: 208.21 g/mol) are summarized below.^{[1][2]} These data provide a unique spectral fingerprint for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Ar-H (ortho to C=O)
~6.95	Doublet	2H	Ar-H (meta to C=O)
~3.85	Singlet	3H	-OCH ₃
~3.30	Triplet	2H	-C(=O)CH ₂ -
~2.80	Triplet	2H	-CH ₂ COOH
~12.0 (variable)	Singlet (broad)	1H	-COOH

¹³C NMR (Carbon-13) NMR Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~198.0	Ar-C=O
~178.0	-COOH
~164.0	Ar-C-OCH ₃
~131.0	Ar-CH (ortho to C=O)
~129.0	Ar-C (ipso to C=O)
~114.0	Ar-CH (meta to C=O)
~56.0	-OCH ₃
~34.0	-C(=O)CH ₂ -
~29.0	-CH ₂ COOH

Infrared (IR) Spectroscopy

The infrared spectrum of **3-(4-Methoxybenzoyl)propionic acid** is characterized by the following key absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Functional Group	Description
3300-2500	O-H	Carboxylic acid, broad stretch
~3000	C-H	Aromatic and aliphatic stretch
~1710	C=O	Carboxylic acid, carbonyl stretch
~1680	C=O	Aryl ketone, carbonyl stretch
~1600, ~1510	C=C	Aromatic ring stretch
~1260	C-O	Aryl ether, asymmetric stretch
~1030	C-O	Aryl ether, symmetric stretch

Mass Spectrometry (MS)

The predicted mass spectrum of **3-(4-Methoxybenzoyl)propionic acid** under electron ionization (EI) would be expected to show the following key ions.

m/z	Ion
208	[M] ⁺ (Molecular Ion)
191	[M - OH] ⁺
177	[M - OCH ₃] ⁺
135	[CH ₃ OC ₆ H ₄ CO] ⁺
107	[CH ₃ OC ₆ H ₄] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **3-(4-Methoxybenzoyl)propionic acid**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

^1H NMR Acquisition:

- The ^1H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.
- Standard acquisition parameters include a spectral width of 16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.
- A proton-decoupled pulse sequence is used to simplify the spectrum.
- A wider spectral width (e.g., 240 ppm) is used.
- Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **3-(4-Methoxybenzoyl)propionic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet-forming die.

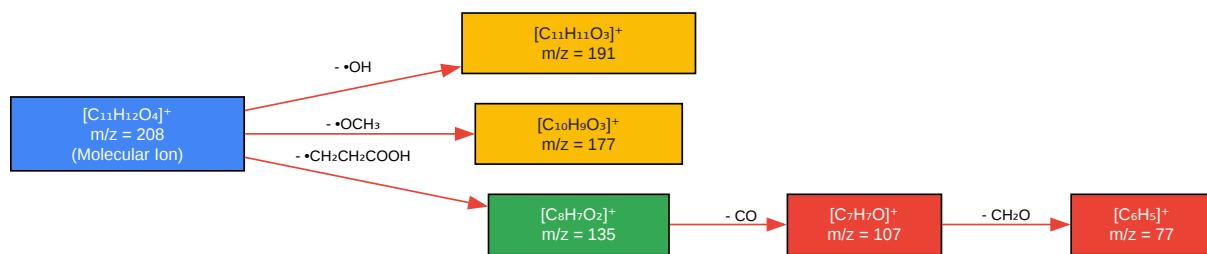
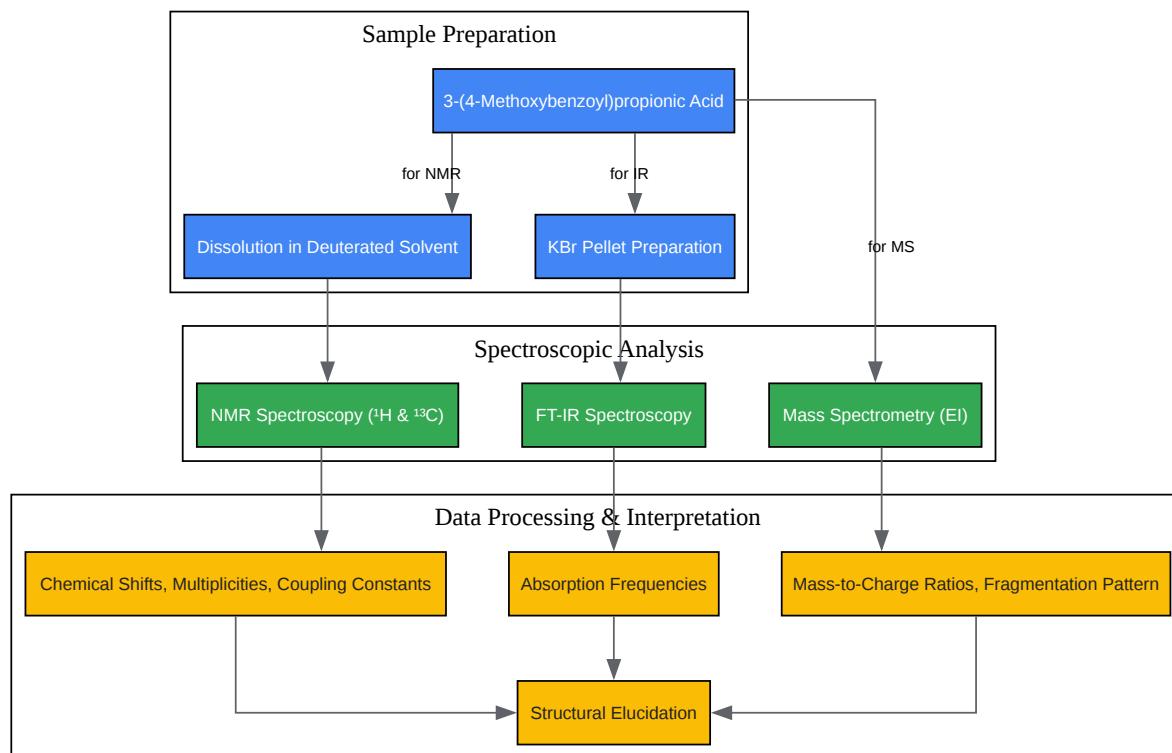
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):



- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- For direct insertion, the sample is heated to induce volatilization.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis and Detection:

- The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for **3-(4-Methoxybenzoyl)propionic acid**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmdb.ca [hmdb.ca]
- 2. 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-(4-Methoxybenzoyl)propionic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221775#spectroscopic-data-for-3-4-methoxybenzoyl-propionic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com